2-[5-Chloro-2-[(4-methoxyphenyl)methoxymethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[5-Chloro-2-[[(4-methoxyphenyl)methoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Chloro-2-[[(4-methoxyphenyl)methoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloro-2-iodoanisole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[5-Chloro-2-[[(4-methoxyphenyl)methoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Protodeboronation: The compound can undergo protodeboronation, where the boron group is replaced by a hydrogen atom.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling.
Substituted Alkenes: Also formed through Suzuki-Miyaura coupling.
Hydrocarbons: Formed through protodeboronation.
Scientific Research Applications
2-[5-Chloro-2-[[(4-methoxyphenyl)methoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, particularly in:
Organic Synthesis: As a reagent in Suzuki-Miyaura coupling to form complex organic molecules.
Medicinal Chemistry: For the synthesis of pharmaceutical intermediates and active compounds.
Material Science: In the development of organic electronic materials and polymers.
Mechanism of Action
The primary mechanism of action for 2-[5-Chloro-2-[[(4-methoxyphenyl)methoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its role in the Suzuki-Miyaura coupling reaction. The compound acts as a boron reagent, where the boron atom forms a complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another commonly used boron reagent in Suzuki-Miyaura coupling.
Pinacolborane: Used in hydroboration reactions.
Bis(pinacolato)diboron: A precursor in the synthesis of various boron-containing compounds.
Uniqueness
2-[5-Chloro-2-[[(4-methoxyphenyl)methoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity under mild conditions, making it a preferred reagent in many synthetic applications. Its ability to form stable complexes with palladium catalysts enhances its efficiency in coupling reactions compared to other boron reagents .
Properties
Molecular Formula |
C21H26BClO4 |
---|---|
Molecular Weight |
388.7 g/mol |
IUPAC Name |
2-[5-chloro-2-[(4-methoxyphenyl)methoxymethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C21H26BClO4/c1-20(2)21(3,4)27-22(26-20)19-12-17(23)9-8-16(19)14-25-13-15-6-10-18(24-5)11-7-15/h6-12H,13-14H2,1-5H3 |
InChI Key |
SXNNERXOUVEMAV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)COCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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